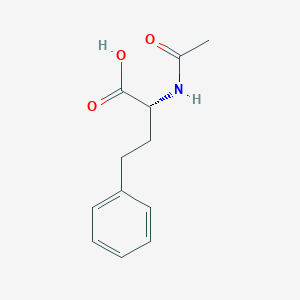

Acetyl-D-Homophenylalanine

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-D-Homophenylalanine can be achieved through several methods. One common approach involves the enzymatic resolution of racemic mixtures. For instance, kidney acetone powders from various mammals have been used to resolve N-acetyl-DL-homophenylalanine into its enantiomers . Another method involves the biocatalytic synthesis using phenylalanine dehydrogenase and formate dehydrogenase, which provides high enantioselectivity and efficiency .

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their sustainability and cost-effectiveness. These methods typically involve the use of genetically modified enzymes to enhance substrate loading and cofactor utilization, resulting in high yields and purity .

化学反应分析

Types of Reactions: Acetyl-D-Homophenylalanine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the phenyl ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

Pharmaceutical Applications

1.1 ACE Inhibitors

Acetyl-D-Homophenylalanine serves as a crucial building block in the synthesis of various ACE inhibitors, including:

- Enalapril

- Lisinopril

- Quinapril

These drugs are widely used to manage hypertension and congestive heart failure. The chirality at the C2 position of homophenylalanine is critical for the biological activity of these compounds, as alterations can significantly reduce their efficacy .

Table 1: ACE Inhibitors Derived from this compound

| Drug Name | Indication | Active Ingredient |

|---|---|---|

| Enalapril | Hypertension, Heart Failure | Enalapril Maleate |

| Lisinopril | Hypertension, Heart Failure | Lisinopril |

| Quinapril | Hypertension | Quinapril Hydrochloride |

1.2 Other Therapeutic Uses

Besides ACE inhibitors, this compound has been identified as a precursor for other therapeutic agents:

- Carfilzomib : A novel proteasome inhibitor used in multiple myeloma treatment .

- Ethambutol : An antibiotic used to treat tuberculosis, showcasing the versatility of homophenylalanine derivatives in antimicrobial applications .

Biocatalytic Applications

Recent advancements in biocatalysis have highlighted the potential of this compound in sustainable chemical processes. Biocatalytic methods are being developed to enhance the synthesis of this amino acid and its derivatives, focusing on environmentally friendly approaches that minimize waste and optimize yield .

Table 2: Biocatalytic Processes Involving this compound

Research and Development

The ongoing research into this compound has opened new avenues for its application in drug discovery and development. Studies have demonstrated its potential in creating novel compounds with enhanced therapeutic profiles and reduced side effects.

Case Study: Production Optimization

A notable study focused on optimizing the biosynthetic pathway for l-homophenylalanine production using genetically engineered strains of Escherichia coli. The researchers successfully increased yield through metabolic engineering, demonstrating the feasibility of large-scale production for pharmaceutical use .

作用机制

The mechanism of action of Acetyl-D-Homophenylalanine involves its interaction with specific enzymes and receptors. It acts as a substrate for various enzymes, facilitating biochemical reactions. The acetyl group can be hydrolyzed, releasing the active homophenylalanine moiety, which then participates in metabolic pathways .

相似化合物的比较

Homophenylalanine: The non-acetylated form, which lacks the acetyl group.

Phenylalanine: A standard amino acid with a similar structure but without the extended carbon chain.

N-Acetyl-D-Phenylalanine: Similar in structure but with a different side chain.

Uniqueness: Acetyl-D-Homophenylalanine is unique due to its acetylated amino group and extended carbon chain, which confer distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of chiral molecules and pharmaceuticals .

生物活性

Acetyl-D-homophenylalanine (Ac-D-HPA) is a non-proteinogenic amino acid derivative that has garnered attention due to its potential applications in pharmaceuticals, particularly as a chiral building block in drug synthesis. This article explores the biological activity of Ac-D-HPA, focusing on its synthesis, enzymatic interactions, and therapeutic implications.

Ac-D-HPA can be synthesized through various methods, including enzymatic processes that utilize specific proteases for selective hydrolysis of racemic esters. The production of optically pure Ac-D-HPA is crucial for its application in drug development, particularly for angiotensin-converting enzyme (ACE) inhibitors such as ramipril and lisinopril .

Enzymatic Activity

Research indicates that Ac-D-HPA exhibits specific interactions with various enzymes, which can influence its biological activity:

- N-Acetyltransferase Activity : Studies have shown that Ac-D-HPA can serve as a substrate for N-acetyltransferases (NATs), which are involved in the metabolism of drugs and xenobiotics. The substrate specificity of NATs varies significantly, with Ac-D-HPA demonstrating lower activity compared to other amino acids like L-phenylalanine .

- Inhibition Studies : The compound has been evaluated for its inhibitory effects on certain enzymes. For instance, it has been shown to have a moderate inhibitory effect on dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a significant role in glucose metabolism and is a target for type 2 diabetes treatment .

Biological Activity and Therapeutic Implications

Ac-D-HPA's biological activity extends to various therapeutic areas:

- ACE Inhibitors : As a precursor for ACE inhibitors, Ac-D-HPA plays a crucial role in managing hypertension and heart failure. It is structurally similar to L-homophenylalanine, which is integral to the synthesis of several ACE inhibitors .

- Neuroprotective Effects : Preliminary studies suggest that D-amino acids, including Ac-D-HPA, may have neuroprotective properties. They can modulate neurotransmitter systems and potentially offer therapeutic benefits in neurodegenerative diseases .

Case Studies

- Pharmaceutical Development : A study demonstrated the successful incorporation of Ac-D-HPA into peptide-based drugs targeting ACE. The resulting compounds exhibited enhanced potency compared to their L-amino acid counterparts .

- Metabolic Pathway Analysis : Research involving metabolic profiling indicated that Ac-D-HPA could influence metabolic pathways associated with phenylalanine degradation, potentially offering insights into treatments for phenylketonuria (PKU) by modulating phenylalanine levels in patients .

Data Table: Enzymatic Activity of this compound

| Enzyme Type | Substrate | Relative Activity (%) |

|---|---|---|

| N-Acetyltransferase | Acetyl-D-HPA | 1.9 ± 0.1 |

| Dipeptidyl Peptidase IV | Acetyl-D-HPA | Moderate Inhibition |

| Phenylalanine Hydroxylase | L-Phenylalanine | 100 |

属性

IUPAC Name |

(2R)-2-acetamido-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQZAOFOKXXEOB-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384357 | |

| Record name | Acetyl-D-Homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63393-59-9 | |

| Record name | Acetyl-D-Homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。